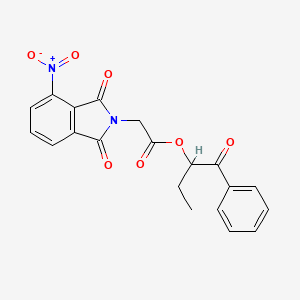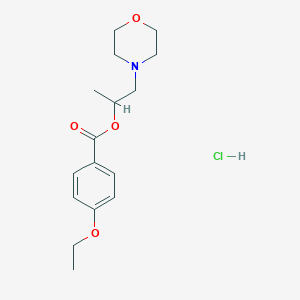
1-methyl-2-(4-morpholinyl)ethyl 4-ethoxybenzoate hydrochloride
Descripción general
Descripción
1-methyl-2-(4-morpholinyl)ethyl 4-ethoxybenzoate hydrochloride, also known as Mexiletine hydrochloride, is a class IB anti-arrhythmic drug used to treat ventricular arrhythmias. The drug works by blocking sodium channels in the heart, which reduces the likelihood of abnormal heartbeats. Mexiletine hydrochloride is commonly used in scientific research to study the mechanism of action of anti-arrhythmic drugs and to develop new treatments for heart disease.
Mecanismo De Acción
1-methyl-2-(4-morpholinyl)ethyl 4-ethoxybenzoate hydrochloride hydrochloride works by blocking sodium channels in the heart. Sodium channels are responsible for the influx of sodium ions into cardiac cells, which generates an action potential and initiates a heartbeat. By blocking sodium channels, this compound hydrochloride reduces the likelihood of abnormal heartbeats and helps to maintain a regular heartbeat.
Biochemical and Physiological Effects
This compound hydrochloride has several biochemical and physiological effects on the heart. The drug blocks sodium channels in the heart, which reduces the influx of sodium ions and decreases the rate of depolarization. This results in a decrease in the amplitude and duration of the action potential, which reduces the likelihood of abnormal heartbeats. This compound hydrochloride also increases the effective refractory period of cardiac cells, which further reduces the likelihood of abnormal heartbeats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-2-(4-morpholinyl)ethyl 4-ethoxybenzoate hydrochloride hydrochloride has several advantages for use in lab experiments. The drug is readily available and has a well-established mechanism of action. This compound hydrochloride is also relatively safe and well-tolerated, making it suitable for use in preclinical studies. However, this compound hydrochloride has several limitations for use in lab experiments. The drug has a narrow therapeutic index and can be toxic at high doses. This compound hydrochloride can also interact with other drugs and may produce adverse effects in some individuals.
Direcciones Futuras
There are several future directions for research on 1-methyl-2-(4-morpholinyl)ethyl 4-ethoxybenzoate hydrochloride hydrochloride. One area of interest is the development of new anti-arrhythmic drugs that target sodium channels in the heart. Another area of interest is the investigation of this compound hydrochloride as a treatment for other cardiac disorders, such as heart failure. Additionally, this compound hydrochloride may have potential as a treatment for other conditions, such as neuropathic pain and epilepsy. Further research is needed to fully understand the potential of this compound hydrochloride in these areas.
Aplicaciones Científicas De Investigación
1-methyl-2-(4-morpholinyl)ethyl 4-ethoxybenzoate hydrochloride hydrochloride is commonly used in scientific research to study the mechanism of action of anti-arrhythmic drugs. The drug is used to investigate the effects of sodium channel blockers on cardiac electrophysiology and to develop new treatments for heart disease. This compound hydrochloride is also used in preclinical studies to evaluate the safety and efficacy of new drugs.
Propiedades
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 4-ethoxybenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.ClH/c1-3-20-15-6-4-14(5-7-15)16(18)21-13(2)12-17-8-10-19-11-9-17;/h4-7,13H,3,8-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFJLTNUJRNNSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC(C)CN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-phenyl-2-[2-(2-pyrimidinylamino)ethyl]-3(2H)-pyridazinone trifluoroacetate](/img/structure/B3972769.png)

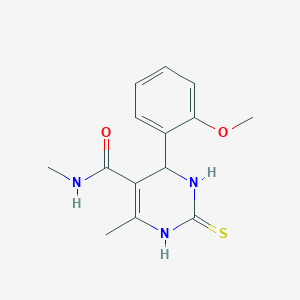
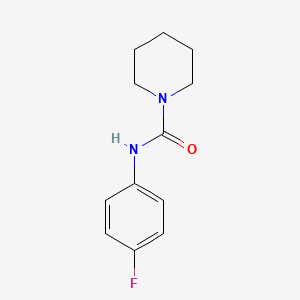
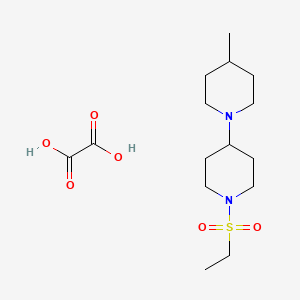
![1-[1-(4-bromobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3972811.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-N'-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)urea trifluoroacetate](/img/structure/B3972816.png)
![3-(4-bromophenyl)-5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B3972825.png)
![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole oxalate](/img/structure/B3972827.png)

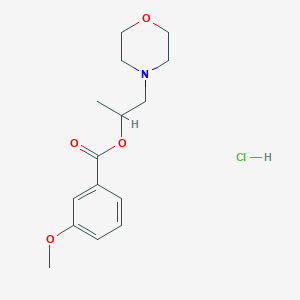
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3972856.png)
